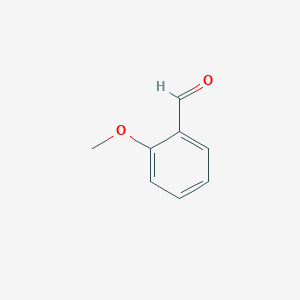
2-甲氧基苯甲醛
概述
描述
2-Methoxybenzaldehyde, also known as o-anisaldehyde, is an organic compound with the formula CH3OC6H4CHO . It is a methylated version of salicylaldehyde, consisting of a benzene ring with adjacent formyl and methoxy groups . It is a colorless solid with a pleasant aroma . It has been found to have acaricidal activity and may condense with L-tryptophan in foods to form a potent antioxidant .
Synthesis Analysis
2-Methoxybenzaldehyde is prepared commercially by formylation of anisole . It has been used to obtain good enantioselectivities using Cu(OAc)(2)-bis(oxazolines) via hydrogen bonding in asymmetric Henry reaction .Molecular Structure Analysis
The molecular structure of 2-Methoxybenzaldehyde consists of a benzene ring with adjacent formyl and methoxy groups . The molecular weight is 136.1479 .Chemical Reactions Analysis
2-Methoxybenzaldehyde has been used in the asymmetric Henry reaction, where it has been found to achieve good enantioselectivities when used with Cu(OAc)(2)-bis(oxazolines) via hydrogen bonding .Physical And Chemical Properties Analysis
2-Methoxybenzaldehyde is a colorless solid with a pleasant aroma . It has a density of 1.127 g/cm3 at 25°C . The melting point ranges from 34-40°C , and the boiling point is 238°C .科学研究应用
Ant Repellent
- Application Summary: 2-Methoxybenzaldehyde has been found to be an effective ant repellent. It is a promising alternative to broad-spectrum insecticides, which can have negative side effects .
- Methods of Application: A structure-activity relationship investigation was conducted to test how different chemical modifications alter the repellence of 2-hydroxybenzaldehyde. It was found that 2-methoxybenzaldehyde is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger .
- Results or Outcomes: The study confirmed that 2-methoxybenzaldehyde is effective at repelling four particularly harmful ant species, suggesting that the results obtained with L. niger are general to ants and that the results are relevant to mitigate the costs of ant damage .
Acaricidal Activity and Asymmetric Henry Reaction
- Application Summary: 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus. It has also been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources found. However, it is mentioned that 2-Methoxybenzaldehyde was used in conjunction with Periploca sepium oil for acaricidal activity and with Cu (OAc) (2)-bis (oxazolines) for the asymmetric Henry reaction .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources found. However, it is mentioned that good enantioselectivities were obtained in the asymmetric Henry reaction .
Antifungal Agent
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde, a derivative of 2-Methoxybenzaldehyde, has been found to be a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum . Fusarium graminearum is a severe pathogen threatening the safety of agriculture and food .
- Methods of Application: The study aimed to explore the antifungal efficacies of several plant-derived natural compounds (vanillin and its derivatives) against the growth of F. graminearum and investigate the antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde (HMB), the strongest one .
- Results or Outcomes: The minimum inhibitory concentration (MIC) of HMB in inhibiting mycelial growth was 200 μg/mL. HMB at MIC damaged cell membranes by increasing the permeability by about 6-fold . Furthermore, HMB exerted a strong antitoxigenic role as the content of deoxynivalenol (DON) was remarkably reduced by 93.59% at MIC on 7th day .
Asymmetric Henry Reaction
- Application Summary: 2-Methoxybenzaldehyde has been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources found. However, it is mentioned that 2-Methoxybenzaldehyde was used in conjunction with Cu (OAc) (2)-bis (oxazolines) for the asymmetric Henry reaction .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources found. However, it is mentioned that good enantioselectivities were obtained in the asymmetric Henry reaction .
Vibrational Dynamics Study
- Application Summary: 2-Methoxybenzaldehyde has been used in the study of vibrational dynamics of benzaldehyde derivatives in the crystalline form. The study was conducted using inelastic neutron scattering (INS) spectra combined with periodic density functional theory (DFT) calculations .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the sources found. However, it is mentioned that 2-Methoxybenzaldehyde was used in conjunction with INS spectra and periodic DFT calculations .
- Results or Outcomes: The specific results or outcomes were not detailed in the sources found. However, it is mentioned that new insights on the vibrational dynamics of 2-Methoxybenzaldehyde were obtained .
Ant Pests Control
- Application Summary: 2-Methoxybenzaldehyde has been found to be an effective ant repellent. It is a promising alternative to broad-spectrum insecticides, which can have negative side effects .
- Methods of Application: A structure-activity relationship investigation was conducted to test how different chemical modifications alter the repellence of 2-hydroxybenzaldehyde. It was found that 2-methoxybenzaldehyde is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger .
- Results or Outcomes: The study confirmed that 2-methoxybenzaldehyde is effective at repelling four particularly harmful ant species, suggesting that the results obtained with L. niger are general to ants and that the results are relevant to mitigate the costs of ant damage .
安全和危害
2-Methoxybenzaldehyde is classified as a warning hazard under the GHS labelling system . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Relevant Papers Unfortunately, I was unable to retrieve any relevant papers on 2-Methoxybenzaldehyde .
属性
IUPAC Name |
2-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJLOCLABXVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051690 | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | o-Anisaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water and propylene glycol, Soluble (in ethanol) | |
| Record name | o-Anisaldehyde | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.12 [mmHg] | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10898 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methoxybenzaldehyde | |
CAS RN |
135-02-4 | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Anisaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Anisaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 2-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ANISALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CP821WF2W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 °C | |
| Record name | 2-Methoxybenzaldehyde | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

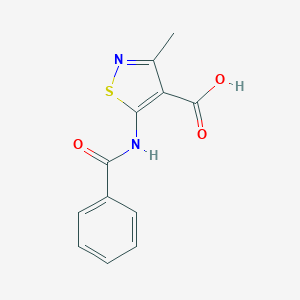
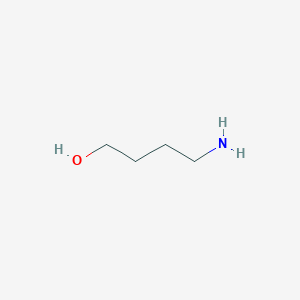
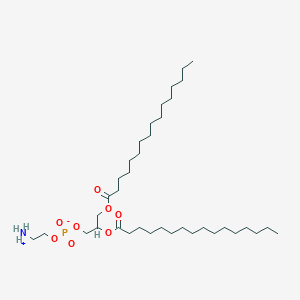
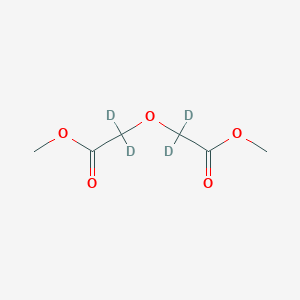
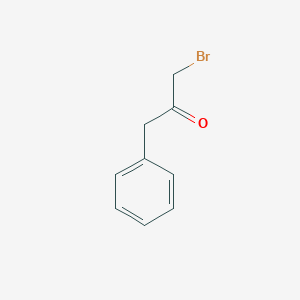
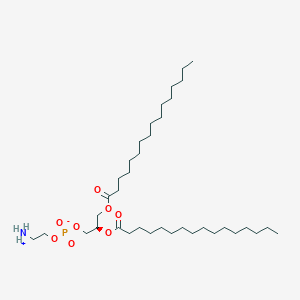
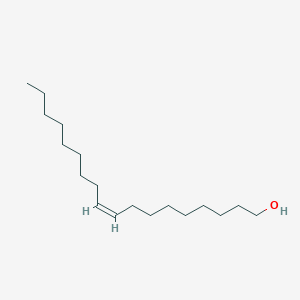
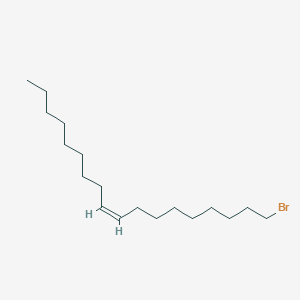
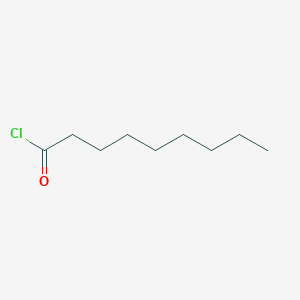
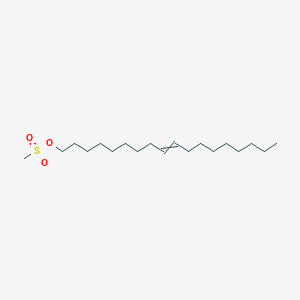
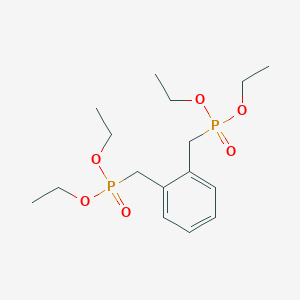
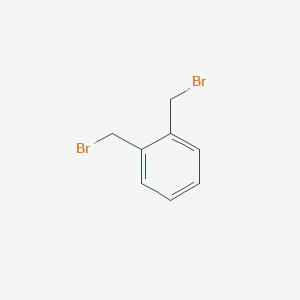
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)